molecular formula C11H16ClN B8337100 4-(6-Chlorohexyl)pyridine

4-(6-Chlorohexyl)pyridine

Cat. No. B8337100
M. Wt: 197.70 g/mol
InChI Key: FPSRVUOZFIQPJF-UHFFFAOYSA-N
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Patent
US05686564

Procedure details

Thionyl chloride (1.03 ml) is added to 4-pyridinehexanol hydrochloride (2.42 g) and the mixture is stirred at 20° C. for 30 minutes. Excess saturated aqueous NaHCOs and CHCl3 (20 ml) is added. The organic phase is washed with saturated NaHCO3, brine and water, dried (MgSO4) and the solvent evaporated to give crude material which is purified by flash chromatography on silica gel (CH3OH:CHCl3 =1:49 by vol.) to give 4-(6-chlorohexyl)-pyridine as an oil.
Quantity
1.03 mL
Type
reactant
Reaction Step One
Name
4-pyridinehexanol hydrochloride
Quantity
2.42 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[ClH:5].[N:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]O)=[CH:8][CH:7]=1>C(Cl)(Cl)Cl>[Cl:5][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:9]1[CH:10]=[CH:11][N:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.03 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
4-pyridinehexanol hydrochloride
Quantity
2.42 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)CCCCCCO
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 20° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase is washed with saturated NaHCO3, brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give crude material which
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography on silica gel (CH3OH:CHCl3 =1:49 by vol.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCCCCCC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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